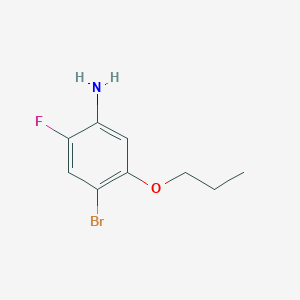

4-Bromo-2-fluoro-5-propoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOAZFNWXINHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In a hypothetical ¹H-NMR spectrum of 4-Bromo-2-fluoro-5-propoxyaniline, the aromatic region would display signals from the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The propoxy group (-O-CH₂CH₂CH₃) would exhibit three distinct signals: a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. The amine (-NH₂) protons would likely appear as a broad singlet.

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

A ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information about the carbon skeleton. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached bromo, fluoro, amino, and propoxy groups. The three carbons of the propoxy group would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. Fragmentation analysis could reveal the loss of the propoxy group, the amino group, and other fragments, providing further structural information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and ATR-IR, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the aliphatic propoxy group, C-O stretching of the ether linkage, and C-Br and C-F stretching vibrations.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy, a variation of FTIR, would provide similar information about the functional groups. This technique is particularly useful for analyzing solid or liquid samples directly without extensive sample preparation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of a compound from impurities and for the accurate determination of its purity. For a substituted aniline (B41778) like this compound, reversed-phase chromatography is a common and effective approach.

HPLC is a cornerstone technique for the purity analysis of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Typical HPLC Parameters:

A standard HPLC method for this compound would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for amine-containing compounds by suppressing the ionization of the amine group. Detection is commonly performed using a UV detector, set at a wavelength where the aniline derivative exhibits strong absorbance. An improved analytical method based on HPLC with electrochemical detection has been described for monitoring exposure to 3-chloro-4-fluoroaniline, a structurally related compound. researchgate.net

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is illustrative of a typical HPLC method for a substituted aniline and is not based on experimental data for this compound.

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times and improved resolution. The analysis of carcinogenic aromatic amines has been shown to be up to 7.5 times faster with UPLC compared to HPLC. waters.com

For this compound, a UPLC method would offer a high-throughput option for purity testing and reaction monitoring. The principles of separation are the same as in HPLC (typically reversed-phase), but the instrumentation is optimized for higher pressures and smaller volumes.

Illustrative UPLC Parameters:

| Parameter | Typical Value |

| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | Photodiode Array (PDA) or UV at 254 nm |

| Injection Volume | 1-2 µL |

This table illustrates a potential UPLC method for a substituted aniline and is based on general principles, not specific experimental data for this compound.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of compounds by providing molecular weight information and structural clues through fragmentation patterns.

For this compound, LC-MS would be used to confirm the identity of the main peak in the chromatogram and to identify any impurities. The compound would first be separated by HPLC or UPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺. The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

LC-MS has been effectively used for the characterization of aniline derivatives in complex mixtures. nih.gov In the context of analyzing this compound, LC-MS would provide definitive evidence of its molecular weight and elemental composition (with high-resolution mass spectrometry).

Expected LC-MS Data:

| Ionization Mode | Expected Ion | Key Feature |

| ESI Positive | [M+H]⁺ | Isotopic pattern characteristic of one bromine atom. |

This table is a representation of expected LC-MS results for this compound based on its chemical structure.

Computational Chemistry and Molecular Modeling of 4 Bromo 2 Fluoro 5 Propoxyaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 4-bromo-2-fluoro-5-propoxyaniline. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors. These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms, along with the bromine atom, are expected to create distinct regions of negative and positive electrostatic potential, guiding its interaction with other molecules. Calculated properties such as ionization potential, electron affinity, and dipole moment further characterize its electronic nature.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Value | Indicates electron-donating ability |

| LUMO Energy | Value | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value | Predicts chemical reactivity and stability |

| Dipole Moment | Value | Measures the polarity of the molecule |

| Molecular Electrostatic Potential | Map | Visualizes charge distribution and reactive sites |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis

To understand the dynamic behavior and conformational landscape of this compound, molecular dynamics (MD) simulations are invaluable. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations in different environments, such as in a vacuum or in a solvent.

Docking Studies and Binding Site Analysis in Ligand-Receptor Interactions

In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov For this compound to be considered as a potential bioactive agent, understanding its binding mode to a specific target is essential.

Docking simulations would involve placing the this compound molecule into the active site of a target protein and scoring the different poses based on their binding affinity. The results would highlight the key interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the aniline (B41778) group could act as a hydrogen bond donor, while the fluorine and propoxy groups could engage in various other interactions. This analysis is fundamental for optimizing the molecule's structure to enhance its binding potency and selectivity.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods play a pivotal role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying the structure of this compound in silico and predicting the effect of these modifications on its binding affinity or other properties, a predictive SAR model can be developed.

For example, the bromine, fluorine, and propoxy groups can be substituted with other functional groups to explore the chemical space around the core aniline scaffold. Quantitative Structure-Activity Relationship (QSAR) models can then be built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to create a mathematical relationship between the structure and activity. Such models are instrumental in guiding the synthesis of new analogues with improved activity profiles, thereby accelerating the drug design and development process.

Applications of 4 Bromo 2 Fluoro 5 Propoxyaniline in Advanced Materials and Medicinal Chemistry

Utilization as a Key Building Block in Complex Organic Synthesis

4-Bromo-2-fluoro-5-propoxyaniline serves as a foundational scaffold for constructing more elaborate molecules. The presence of multiple, distinct reactive sites on the aniline (B41778) ring allows for selective and sequential chemical modifications. The aniline group can undergo a variety of transformations, such as diazotization or acylation, while the bromine atom is a key handle for cross-coupling reactions. The fluorine and propoxy groups modulate the electronic properties and solubility of the molecule and its subsequent derivatives, making it a valuable intermediate in multi-step syntheses. For instance, related bromo-fluoroanilines are widely used as starting materials for agrochemicals and pharmaceuticals, highlighting the importance of this structural motif. nih.govnbinno.com

Design and Synthesis of Functionalized Derivatives and Analogs

The true utility of this compound is demonstrated in its conversion to a wide array of functionalized derivatives, enabling access to novel chemical matter for various scientific investigations.

Development of Boronic Acid Derivatives for Synthetic Utility

Arylboronic acids and their esters are indispensable tools in modern organic synthesis, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The bromine atom of this compound can be readily converted into a boronic acid or a boronic ester (e.g., a pinacol (B44631) boronate) through lithium-halogen exchange followed by reaction with a trialkyl borate, or via palladium-catalyzed borylation reactions. google.com The resulting (4-amino-5-fluoro-2-propoxyphenyl)boronic acid derivative becomes a versatile coupling partner, enabling the formation of carbon-carbon bonds to introduce new aryl or alkyl groups at this position. This strategy is crucial for building the carbon skeleton of complex target molecules.

Below is an interactive table showing the transformation of the parent compound into a synthetically useful boronic acid derivative.

| Starting Material | Reagents | Product | Application |

| This compound | 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ | (4-amino-5-fluoro-2-propoxyphenyl)boronic acid | Suzuki-Miyaura Coupling |

Formation of Conjugated Azo Compounds and Photo-switching Systems

The primary amine functionality of this compound allows for its conversion into diazonium salts. These intermediates can then react with electron-rich coupling partners, such as phenols or other anilines, to form highly conjugated azo compounds. Azo compounds are known for their vibrant colors and, more importantly, their ability to undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. cinz.nz This photo-switching behavior makes them attractive for the development of "smart" materials, molecular switches, and photopharmacology. The electronic properties conferred by the fluorine, bromine, and propoxy substituents on the aniline ring can be used to tune the absorption wavelength and the thermal stability of the isomers of the resulting azo dye. cinz.nznih.gov For example, electron-withdrawing groups can shift the absorption spectrum, potentially allowing for isomerization with visible or even red light, which offers better tissue penetration for in vivo applications. nih.gov

The general synthesis is outlined in the table below.

| Reaction Step | Description |

| Diazotization | This compound is treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. |

| Azo Coupling | The diazonium salt is reacted with an electron-rich aromatic compound (the coupling partner) to form the N=N double bond, creating the azo dye. |

Precursors for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound is a valuable precursor for synthesizing a variety of heterocyclic systems. For example, research has shown that the closely related 4-bromo-2-fluoroaniline (B1266173) can be used to construct complex fused ring systems like 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones. researchgate.net This synthesis involves a sequence of N-alkylation, reduction of a nitro group, and cyclization via condensation. researchgate.net Applying this methodology, this compound can serve as the key phenyl-amine fragment to generate novel, highly substituted heterocyclic structures. The inclusion of fluorine in such scaffolds is known to enhance metabolic stability and binding affinity. nih.gov These heterocyclic derivatives are core structures in many biologically active molecules. nih.gov

Role in Medicinal Chemistry Research

The structural features of this compound make it and its derivatives attractive scaffolds for the design of new therapeutic agents. The combination of halogen atoms and a substituted aniline is a common motif in many kinase inhibitors and other pharmaceuticals. nih.govnih.gov

Exploration in Enzyme Inhibitor Development (e.g., ULK1 Kinase Inhibitors)

UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a critical role in initiating autophagy, a cellular process implicated in cancer cell survival. Inhibiting ULK1 is therefore a promising strategy for cancer therapy. nih.gov Notably, research into novel ULK1 inhibitors has led to the discovery of potent compounds based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold. nih.govresearchgate.net One of the most active compounds identified in these studies was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.govresearchgate.net This highlights the significance of the bromo- and fluoro-substituted phenyl moiety for achieving high inhibitory activity against ULK1. The this compound core provides the essential 4-bromo-2-fluorophenyl fragment, which can be incorporated into pyrimidine (B1678525) or other heterocyclic systems to develop new potential ULK1 inhibitors. Docking analyses from these studies suggest that the fluorine atom can form crucial interactions within the kinase's ATP-binding pocket, enhancing the compound's potency. nih.gov

The table below shows the structural relationship between a known ULK1 inhibitor scaffold and a potential derivative from this compound.

| Known Scaffold Component | Corresponding Moiety from Target Compound | Potential Role in Inhibition |

| 2-Fluoro-4-nitrophenoxy group | This compound | Provides the key bromo-fluorophenyl structural element for interaction with the kinase active site. nih.govresearchgate.net |

| 5-Bromo-pyrimidine core | Can be synthesized using the aniline derivative | Serves as the central heterocyclic scaffold for orienting the key binding groups. nih.gov |

Modulators of Biological Pathways (e.g., Sirtuin 6 Activators)

In medicinal chemistry, the development of molecules that can precisely modulate biological pathways is a primary goal for treating a variety of diseases. Sirtuins, a class of proteins that play critical roles in cellular regulation, are significant therapeutic targets. Specifically, Sirtuin 6 (SIRT6) is implicated in processes like aging, metabolism, and DNA repair, making its activation a promising strategy for addressing age-related conditions.

While this compound is not itself a direct activator of SIRT6, it represents a key structural component for synthesizing more complex molecules designed for this purpose. The synthesis of novel therapeutic agents often involves a modular approach, where specific fragments are combined to create a final compound with the desired biological activity. Research into SIRT6 activators has led to the discovery of potent small molecules, such as certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which have been identified as the first synthetic activators of SIRT6. nih.gov The development of such compounds relies on the availability of versatile chemical intermediates like substituted anilines to construct the core molecular framework.

The aniline moiety, with its reactive amine group and substituted aromatic ring, is fundamental for building these larger, more intricate structures. The specific combination of a bromine atom (useful for cross-coupling reactions), a fluorine atom (which can enhance metabolic stability and binding affinity), and a propoxy group (which can improve solubility and cell permeability) makes this compound a highly valuable starting material for creating libraries of potential drug candidates aimed at targets like SIRT6.

Contribution to Advanced Materials Science

The field of advanced materials science seeks to create novel materials with unique electronic, optical, or structural properties. Halogenated anilines are important precursors in the synthesis of organic functional materials due to their utility in forming larger conjugated systems and polymers.

Organic Semiconductors and Electronic Materials (e.g., OLEDs, Perovskite Solar Cells)

Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are cutting-edge technologies that rely on sophisticated organic semiconductor materials for their function. These materials often feature large, planar aromatic structures that facilitate charge transport. The synthesis of these materials is a multi-step process where building blocks are systematically assembled.

This compound serves as a precursor for components used in these devices. The bromine atom allows for palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), which are powerful methods for creating the carbon-carbon or carbon-nitrogen bonds needed to build up the complex conjugated systems of organic semiconductors. The fluorine and propoxy substituents can be used to fine-tune the electronic properties (such as the HOMO/LUMO energy levels), solubility, and thin-film morphology of the final material, which are critical for device performance and stability.

For instance, related compounds like 4-bromoaniline (B143363) have been used as passivating agents to reduce defects in perovskite solar cells, enhancing their efficiency and stability. researchgate.net Furthermore, other fluorinated aromatic amines are integral to the synthesis of hole-transporting materials and emitters in OLEDs. nih.gov The structural elements present in this compound make it an ideal starting point for creating next-generation materials for these applications.

Self-Assembled Molecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures. This bottom-up approach is a powerful strategy for creating nanoscale patterns and functional materials. The design of molecules that can self-assemble relies on a delicate balance of intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Aniline derivatives are useful in designing such systems. The amine group can form hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. Research has shown that related brominated compounds, such as 4-bromo-4'-hydroxybiphenyl, can form well-defined, two-dimensional nanoporous arrays on surfaces. nih.gov The functional groups on this compound provide multiple points of interaction that could be exploited to guide the formation of specific supramolecular structures. The interplay between the hydrogen-bonding amine, the electron-rich propoxy group, and the halogen atoms can direct the assembly into predictable and potentially useful architectures, making it a promising intermediate for the rational design of novel self-assembling systems.

Structure Property Relationships and Derivative Design Principles

Influence of Halogen Substituents on Electronic and Steric Properties

The presence of two different halogen atoms, bromine at position 4 and fluorine at position 2, profoundly influences the electronic and steric landscape of the aniline (B41778) ring. Halogens exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to their lone pairs of electrons. nih.govutexas.edu

The inductive effect generally deactivates the aromatic ring, making it less susceptible to electrophilic attack. utexas.edu However, the resonance effect directs incoming electrophiles to the ortho and para positions. nih.gov In the case of 4-bromo-2-fluoro-5-propoxyaniline, the fluorine atom is ortho to the amino group, and the bromine atom is para.

Electronic Effects:

The basicity of the aniline nitrogen is significantly reduced by the strong inductive effects of both the ortho-fluoro and para-bromo substituents. doubtnut.com While halogens do have a resonance-donating effect, their inductive effect is dominant, pulling electron density away from the ring and the amino group. quora.comyoutube.com This reduction in basicity is a critical factor in its chemical reactivity and its potential use as a building block in synthesis.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. utexas.eduwikipedia.orgyoutube.com The specific constants (σp for para, σm for meta) depend on the substituent's position.

Interactive Data Table: Hammett Substituent Constants

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

| -F | 0.34 | 0.06 | Strongly inductive (-I), weakly donating by resonance (+R) |

| -Cl | 0.37 | 0.23 | Strongly inductive (-I), weakly donating by resonance (+R) |

| -Br | 0.39 | 0.23 | Strongly inductive (-I), weakly donating by resonance (+R) |

| -OCH3 | 0.12 | -0.27 | Weakly inductive (-I), strongly donating by resonance (+R) |

| -CH3 | -0.07 | -0.17 | Weakly donating by induction (+I) and hyperconjugation |

Data sourced from established chemical literature. viu.ca

The table shows that both fluorine and bromine are electron-withdrawing, with bromine having a slightly stronger effect from the meta position. The ortho-fluoro substituent, due to its proximity to the amino group, exerts a particularly strong electron-withdrawing inductive effect, which is not fully captured by standard meta or para constants but is known to significantly decrease the basicity of anilines through the "ortho effect". doubtnut.comyoutube.com

Steric Effects:

The ortho-fluoro substituent also introduces significant steric hindrance around the amino group. This steric bulk can influence the planarity of the molecule and restrict the approach of reactants to the nitrogen atom. This phenomenon, known as the ortho effect, makes ortho-substituted anilines generally less basic than their meta or para isomers, regardless of the electronic nature of the substituent. doubtnut.comyoutube.com The combination of steric hindrance and strong inductive withdrawal from the ortho-fluorine atom makes the amino group of this compound considerably less nucleophilic.

Impact of the Propoxy Group on Molecular Interactions and Lipophilicity

The 5-propoxy group (-OCH2CH2CH3) introduces both nonpolar (alkyl chain) and polar (ether oxygen) characteristics to the molecule, influencing its solubility, lipophilicity, and intermolecular interactions.

Molecular Interactions:

Lipophilicity:

Interactive Data Table: Calculated Lipophilicity (XLogP3)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Aniline | C6H7N | 93.13 | 0.9 |

| 2-Fluoroaniline (B146934) | C6H6FN | 111.12 | 1.3 |

| 4-Bromoaniline (B143363) | C6H6BrN | 172.02 | 1.9 |

| 4-Bromo-2-fluoroaniline (B1266173) | C6H5BrFN | 190.01 | 2.1 |

| 4-Bromo-2-fluoro-5-methoxyaniline | C7H7BrFNO | 220.04 | 2.4 |

| This compound | C9H11BrFNO | 248.09 | ~3.2 (Estimated) |

Data for known compounds sourced from PubChem. The value for the title compound is an estimate based on the contribution of the additional ethyl group to the methoxy (B1213986) analogue.

The data indicates a stepwise increase in lipophilicity with the addition of halogen and alkoxy substituents. The estimated XLogP3 for this compound suggests it is a moderately lipophilic compound.

Rational Design Strategies for Enhanced Functionality and Selectivity

The specific arrangement of substituents on this compound makes it an interesting scaffold for designing new molecules, particularly as inhibitors for biological targets like protein kinases. researchgate.netscispace.com Rational design strategies can leverage the distinct properties of each substituent to optimize interactions with a target and improve selectivity.

Targeting Specific Interactions:

Amino Group: The aniline nitrogen serves as a crucial hydrogen bond donor, often anchoring the molecule in the hinge region of a kinase's ATP-binding site. nih.gov While its basicity is attenuated, it remains a key interaction point.

Halogen Atoms: The bromine and fluorine atoms can be exploited to form halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base (e.g., a backbone carbonyl oxygen). acs.org Fine-tuning these interactions by changing the halogen or its position can enhance both potency and selectivity. The ortho-fluoro group is particularly important for modulating the presentation of the amino group to the hinge region.

Propoxy Group: The propoxy group can be modified to probe different regions of the target protein. Extending the alkyl chain, introducing branching, or adding terminal functional groups can optimize van der Waals forces or create new hydrogen bonds in the solvent-exposed region or deeper hydrophobic pockets. researchgate.net This strategy is often used to improve selectivity, as the outer regions of kinase active sites tend to be less conserved than the ATP-binding hinge region.

Structure-Activity Relationship (SAR) Guided Design:

A systematic approach to derivative design would involve modifying each part of the molecule and assessing the impact on activity. nih.govnih.gov

Propoxy Chain Modification: Synthesize analogues with different alkoxy chains (e.g., ethoxy, butoxy, isopropoxy) to determine the optimal size and shape for fitting into the target's hydrophobic pocket. Introducing cyclic ethers or amines at the terminus of the chain could introduce further specific interactions.

Halogen Substitution: Replacing bromine with chlorine or iodine could modulate the strength of halogen bonds and alter lipophilicity. While the 2-fluoro position is often critical for maintaining a specific conformation, exploring other small substituents at this position could be informative. researchgate.net

Aniline Ring Substitution: Adding further substituents to the remaining open position on the aniline ring (position 6) could be used to block unwanted metabolism or create additional beneficial interactions with the target protein.

By combining insights from structural biology of the target with a systematic exploration of the structure-activity relationships, derivatives of this compound can be rationally designed to achieve enhanced potency and selectivity for a desired biological function. nih.govsoton.ac.uk

Future Research Directions and Translational Perspectives

Novel Green Chemistry Approaches for Synthesis

The traditional synthesis of halogenated and functionalized anilines often involves multi-step processes with harsh reagents and significant waste production. The development of environmentally benign synthetic routes for compounds like 4-Bromo-2-fluoro-5-propoxyaniline is a key area of future research.

One promising green approach is the application of biocatalysis . Enzymes, such as nitroreductases, have shown potential in the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions. acs.org Future research could focus on developing a chemoenzymatic route to this compound, potentially starting from a corresponding nitro-precursor. This method would offer high selectivity and reduce the reliance on heavy metal catalysts, which are common in traditional reduction methods. acs.org The use of immobilized enzymes in continuous flow reactors could further enhance the sustainability and scalability of this process. acs.org

Another avenue for green synthesis is the use of flow chemistry . This technology allows for safer and more efficient reactions by using small, continuous-flow reactors. eurekalert.org For the synthesis of fluorinated compounds, flow chemistry can enable the use of reagents that would be hazardous on a large batch scale. eurekalert.org A potential green synthesis of this compound could involve a late-stage fluorination or bromination step in a flow reactor, minimizing waste and improving reaction control.

Furthermore, novel methods for the synthesis of substituted anilines from benzyl (B1604629) azides using green chemistry protocols have been reported, offering a fast and efficient approach at room temperature. chemrxiv.orgchemrxiv.org Exploring the applicability of such methods for the synthesis of this compound could lead to more sustainable production.

| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis (Nitroreductases) | High selectivity, mild reaction conditions, reduced metal waste. acs.org | Development of a suitable nitro-precursor and optimization of the enzymatic reduction. |

| Flow Chemistry | Enhanced safety, improved reaction control, efficient screening of conditions. eurekalert.org | Design of a continuous-flow process for one or more synthetic steps. |

| Novel Reagents and Reactions | Use of less hazardous reagents, improved atom economy. chemrxiv.orgchemrxiv.org | Adapting existing green methods for substituted anilines to the specific target molecule. |

Advanced Applications in Chemical Biology and Mechanistic Studies

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a propoxy group on an aniline (B41778) scaffold, makes it an intriguing candidate for applications in chemical biology.

The presence of fluorine can enhance metabolic stability and binding affinity, properties that are highly desirable in drug discovery. acs.org Future research could explore the potential of this compound as a scaffold or fragment in the design of novel bioactive molecules. cresset-group.com Its derivatives could be synthesized and screened for various biological activities.

The bromine atom provides a handle for further chemical modification and can also be a key feature for interacting with biological targets. Quantitative structure-activity relationship (QSAR) studies on a series of derivatives of this compound could elucidate the role of each substituent in determining biological activity. nih.gov Such studies have been conducted on other substituted anilines to understand their toxic effects and interactions with mitochondrial membranes. nih.gov

Furthermore, the compound could be used as a chemical probe to study enzyme active sites or cellular processes. The fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and conformations in biological systems. ku.edu

| Potential Application | Rationale | Research Direction |

| Scaffold for Drug Discovery | Fluorine can enhance metabolic stability and binding affinity. acs.org | Synthesis and screening of a library of derivatives for biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) Studies | Elucidate the contribution of each substituent to biological effect. nih.gov | Correlate physicochemical properties of derivatives with their measured biological activities. |

| ¹⁹F NMR Probe | The fluorine atom provides a sensitive nucleus for NMR studies. ku.edu | Investigate the binding of this compound derivatives to target proteins. |

Integration into Supramolecular Chemistry and Nanomaterials Science

The field of supramolecular chemistry focuses on the design of complex chemical systems from molecular components held together by non-covalent interactions. Substituted anilines can participate in hydrogen bonding and π-π stacking interactions, making them valuable building blocks for supramolecular assemblies. nih.gov

Future research could investigate the ability of this compound to form co-crystals with other molecules, such as phenols, through hydrogen bonding. nih.gov The specific substitution pattern will influence the geometry and stability of the resulting supramolecular structures. These structures could have applications in areas such as crystal engineering and the development of new materials with tailored properties.

In the realm of nanomaterials science, fluorinated compounds are of great interest due to their unique properties, including hydrophobicity and altered electronic characteristics. ku.edu There is potential to incorporate this compound or its derivatives into nanomaterials such as nanoparticles or metal-organic frameworks (MOFs). cornell.edu

For instance, fluorinated nanoparticles have been developed for biomedical imaging applications. ku.edu The incorporation of this compound could lead to novel nanoparticles with tailored properties for drug delivery or as contrast agents. The development of porous nanomaterials that can stabilize reactive fluorine-containing reagents is also an active area of research that could benefit from the unique properties of this compound. cornell.edu

| Area of Integration | Potential Role of this compound | Future Research |

| Supramolecular Chemistry | Building block for co-crystals and other assemblies via hydrogen bonding and π-π stacking. nih.gov | Investigation of co-crystal formation with complementary molecules and characterization of the resulting structures. |

| Nanomaterials Science | Component of fluorinated nanoparticles for imaging or drug delivery. ku.edu | Synthesis of nanoparticles incorporating the compound and evaluation of their properties. |

| Metal-Organic Frameworks (MOFs) | Functionalized linker to create MOFs with specific properties. cornell.edu | Design and synthesis of MOFs using derivatives of this compound as linkers. |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-5-propoxyaniline, and how can regioselectivity be controlled?

A plausible synthesis involves introducing the propoxy group to 4-bromo-2-fluoro-5-nitroaniline via nucleophilic aromatic substitution (NAS), followed by nitro reduction. Regioselectivity is influenced by the electron-withdrawing effects of the bromo and fluoro substituents, which activate specific positions for substitution. For intermediates like 4-bromo-2-fluoroaniline (CAS 367-24-8), purification via column chromatography and characterization by HPLC (>97.0% purity) are critical . Control reaction temperature (e.g., 60–80°C) and use polar aprotic solvents (e.g., DMF) to enhance NAS efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

Q. What storage conditions are optimal for this compound?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation, as recommended for structurally similar boronic acids and fluorophenols . Use amber vials to block light-induced decomposition.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13^{13}13C NMR peaks) be resolved during structural analysis?

Contradictions often arise from:

- Isomerization : Check for thermal/photo-induced rearrangements using variable-temperature NMR.

- Impurities : Compare with analogs like 4-bromo-2-fluorocinnamic acid (CAS 149947-19-3), where impurities >3% require recrystallization from ethanol/water .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may interact with amine groups; confirm assignments via 2D NMR (HSQC, HMBC) .

Q. What strategies mitigate side reactions during propoxylation of 4-bromo-2-fluoro-5-nitroaniline?

- Protecting Groups : Temporarily protect the amine with Boc or acetyl groups to prevent undesired alkylation .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) to terminate at <5% unreacted starting material .

Q. How does the electronic influence of substituents affect reactivity in cross-coupling reactions?

The bromo group acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing fluoro group directs electrophilic attacks to the para position. For example, 4-bromo-2-fluorophenylboronic acid (CAS 216393-64-5) shows >97.0% coupling efficiency with aryl halides under Pd catalysis . Adjust ligand systems (e.g., SPhos vs. XPhos) to optimize yields when introducing bulky groups like propoxy.

Q. What computational methods predict the compound’s solubility and stability in biological assays?

- LogP Calculations : Estimate partition coefficients using software like ChemAxon (predicted LogP ~2.5 for CHBrFNO) .

- DFT Studies : Model degradation pathways (e.g., hydrolysis at the amine group) to identify stabilizing additives (e.g., ascorbic acid) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical melting points?

- Polymorphism : Recrystallize from different solvents (e.g., acetone vs. methanol) to isolate stable polymorphs.

- Impurity Profiling : Compare with analogs like 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5), where impurities <5% shift melting points by ≤5°C .

- DSC/TGA : Use thermal analysis to detect hydrate formation or decomposition intermediates .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry scaffold design?

Its bromo and fluoro substituents make it a versatile intermediate for:

Q. How can the compound’s photostability be evaluated for optoelectronic applications?

- UV-Vis Spectroscopy : Monitor absorbance changes under UV light (254 nm) over 24 hours.

- LC-MS : Identify photodegradation products (e.g., dehalogenated species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.